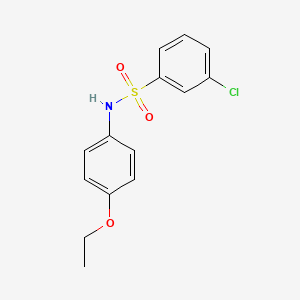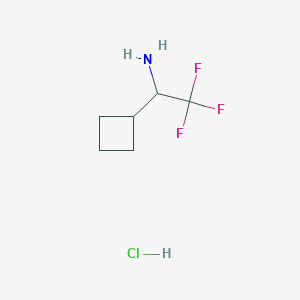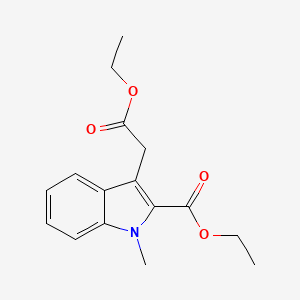
3-((3-(4-フェニル-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)スルホニル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine: is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group attached to a pyridine ring
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its triazole ring is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound.
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of the compound 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Compounds with similar structures have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
The exact mode of action of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The specific biochemical pathways affected by 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Similar compounds have been reported to inhibit carbonic anhydrase-ii enzyme , which plays a crucial role in various biological processes.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Similar compounds have been reported to possess drug-like properties .
Result of Action
The molecular and cellular effects of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine typically involves multiple steps:
-
Formation of the Triazole Ring: This involves reacting an azide with an alkyne in the presence of a copper catalyst .
-
Azetidine Ring Formation: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions .
-
Pyridine Attachment: : The final step involves coupling the sulfonylated intermediate with a pyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate .
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Copper sulfate for click reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the azetidine and sulfonyl groups.
Azetidine-1-sulfonyl pyridine: Contains the azetidine and sulfonyl groups but lacks the triazole ring.
Sulfonyl pyridine derivatives: Various compounds with different substituents on the pyridine ring.
Uniqueness
What sets 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine apart is its combination of the triazole, azetidine, and sulfonyl groups, which confer unique chemical and biological properties
特性
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-24(23,15-7-4-8-17-9-15)20-10-14(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTEIUTVUGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)





![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2552070.png)
![N-(3-methylbutyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2552071.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)


![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)

